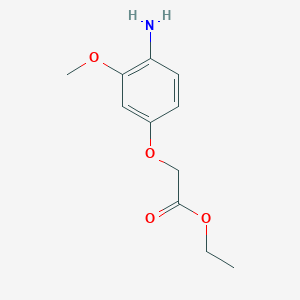
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole is a chemical compound that belongs to the class of heterocyclic organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2,3,6-tetrahydropyridin-4-ylamine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted oxazoles.
Applications De Recherche Scientifique
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-oxazole can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine derivatives: These compounds share the tetrahydropyridine ring but may have different substituents or functional groups.
Oxazole derivatives: Other oxazole compounds with different substituents or fused rings.
Uniqueness: The uniqueness of this compound lies in its specific combination of the tetrahydropyridine and oxazole rings, which can impart distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique structure and reactivity make it an interesting subject for scientific research and industrial use. Further studies are needed to fully explore its properties and applications.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1,5-6,9H,2-4H2 |
Clé InChI |
OQHKGINBMLESGF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC=C1C2=NC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




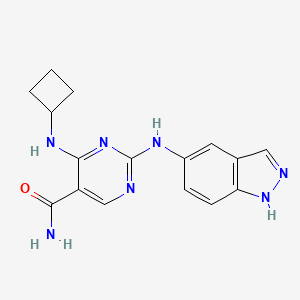
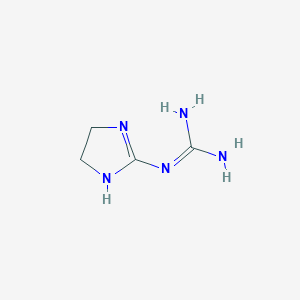
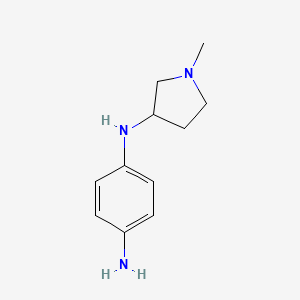



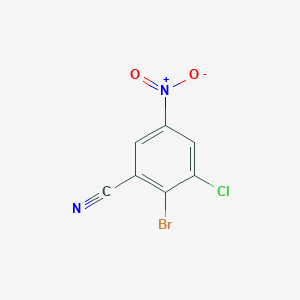
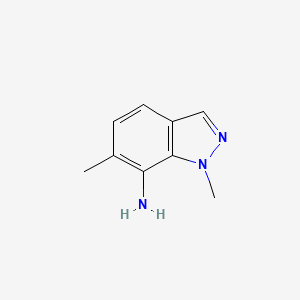

![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
